molecular formula C8H13NO3 B1416702 3-(6-Oxopiperidin-3-yl)propanoic acid CAS No. 1150618-37-3

3-(6-Oxopiperidin-3-yl)propanoic acid

Cat. No.: B1416702
CAS No.: 1150618-37-3
M. Wt: 171.19 g/mol
InChI Key: XHJGXWZMEWCGKP-UHFFFAOYSA-N
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Description

3-(6-Oxopiperidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(6-oxopiperidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGXWZMEWCGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654967
Record name 3-(6-Oxopiperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-37-3
Record name 3-(6-Oxopiperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(6-Oxopiperidin-3-yl)propanoic Acid: Synthesis, Structural Analogs, and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(6-oxopiperidin-3-yl)propanoic acid scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry. Its unique structural features, combining a lactam ring with a flexible propanoic acid side chain, offer a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of this compound. We will delve into established and potential synthetic strategies, explore the diverse range of structural modifications, and discuss the burgeoning landscape of their biological applications, with a particular focus on their potential as enzyme inhibitors and modulators of central nervous system targets. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation pharmaceuticals based on this privileged scaffold.

Introduction: The Significance of the this compound Core

The piperidinone (or piperidone) ring is a prevalent structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2] The incorporation of a propanoic acid substituent at the 3-position of the 6-oxopiperidine ring introduces a crucial acidic functionality and a three-carbon linker, providing opportunities for specific interactions with biological targets and for further chemical modifications.

While extensive research has been conducted on various propanoic acid derivatives for a range of therapeutic areas, including their use as EP3 receptor antagonists and their potential as anticancer and antimicrobial agents, the specific scaffold of this compound remains a relatively underexplored area with significant potential.[3][4] The inherent chirality at the 3-position of the piperidinone ring also presents opportunities for stereoselective synthesis and the investigation of stereoisomer-specific biological activities.

This guide will provide a detailed exploration of the chemistry and potential therapeutic applications of this intriguing molecular framework.

Synthetic Strategies for the this compound Scaffold

The synthesis of the this compound core and its derivatives can be approached through several strategic disconnections. The most logical approaches involve the formation of the piperidinone ring or the introduction of the propanoic acid side chain onto a pre-existing lactam.

Michael Addition-Based Approaches

A prominent and versatile strategy for the synthesis of the core structure involves the Michael addition of a nucleophile to an appropriate acceptor. One potential pathway involves the aza-Michael addition of an amine to a precursor containing the glutaric acid backbone, followed by cyclization.[5]

A more direct and widely applicable approach is the Michael addition of a suitable nucleophile to a 2-piperidone-3-acrylate derivative. This strategy allows for the direct installation of the propanoic acid moiety or a precursor thereof.

Conceptual Synthetic Workflow:

G Glutamic Acid Glutamic Acid Piperidin-2-one Piperidin-2-one Glutamic Acid->Piperidin-2-one Cyclization This compound Ester This compound Ester Piperidin-2-one->this compound Ester Michael Addition with Acrylate Michael Acceptor (e.g., Acrylate) Michael Acceptor (e.g., Acrylate) Michael Acceptor (e.g., Acrylate)->this compound Ester This compound This compound This compound Ester->this compound Hydrolysis

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Ethyl 3-(6-oxopiperidin-3-yl)propanoate (A Representative Michael Addition)

  • Preparation of the Enolate: To a solution of piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The causality behind using a strong, non-nucleophilic base like LDA at low temperatures is to achieve regioselective deprotonation at the less hindered α-carbon (C3) while minimizing self-condensation or other side reactions.

  • Michael Addition: To the freshly prepared enolate solution, add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The low temperature is critical to control the reactivity of the Michael acceptor and prevent polymerization.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 3-(6-oxopiperidin-3-yl)propanoate.

Glutarimide-Based Strategies

Another viable synthetic route starts from glutarimide (piperidine-2,6-dione). This approach involves the selective reduction of one of the carbonyl groups or the introduction of the propanoic acid side chain at the 3-position followed by selective reduction. The preparation of substituted glutarimides can be achieved through various methods, including the reaction of 4-cyano-4-(4-pyridyl)alkanonitriles with a strong mineral acid.[2]

Experimental Protocol: Synthesis of 3-Substituted Glutarimide (Illustrative)

  • Alkylation of Glutarimide: To a solution of glutarimide (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add an appropriate electrophile, such as ethyl 3-bromopropanoate (1.2 eq), and heat the reaction to 60-80 °C. Monitor the reaction by TLC. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution reaction.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the 3-substituted glutarimide derivative.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

SAR cluster_0 Core Scaffold cluster_1 Modification Points Core This compound R1 R1 (Piperidinone Nitrogen) Core->R1 N-Substitution R2 R2 (Piperidinone Ring) Core->R2 Ring Substitution R3 R3 (Propanoic Acid Side Chain) Core->R3 Side Chain Modification

Caption: Key modification points on the core scaffold.

Modifications at the Piperidinone Nitrogen (R1)

The nitrogen atom of the lactam can be substituted with a variety of functional groups to modulate lipophilicity, introduce additional binding interactions, or attach pharmacokinetic modifiers.

  • N-Alkylation and N-Arylation: Introduction of small alkyl or aryl groups can influence the compound's metabolic stability and distribution.

  • N-Acylation: Acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

  • N-Sulfonylation: The introduction of a sulfonyl group can significantly alter the electronic properties and acidity of the lactam proton.

Substitutions on the Piperidinone Ring (R2)

The carbon atoms of the piperidinone ring provide opportunities for introducing substituents that can probe the binding pocket of a target protein and influence the overall conformation of the molecule.

  • Alkyl and Aryl Substitutions: Introduction of hydrophobic groups at positions 4 or 5 can enhance binding to lipophilic pockets.

  • Introduction of Heterocycles: Appending heterocyclic moieties can introduce additional polar interactions and improve solubility.

Modifications of the Propanoic Acid Side Chain (R3)

The propanoic acid side chain is a key feature for derivatization, allowing for the formation of amides, esters, and other bioisosteric replacements for the carboxylic acid.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of amines can generate a library of amides with varying properties. This is a common strategy in drug discovery to improve cell permeability and introduce new binding interactions.

  • Esterification: Conversion of the carboxylic acid to an ester can serve as a prodrug strategy to enhance oral bioavailability.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to modulate pKa and improve metabolic stability.

Table 1: Representative Structural Analogs and Their Potential Applications

Modification PositionR Group / ModificationPotential Biological Target/ApplicationRationale
R1 (N-Substitution) BenzylCNS targetsIncreased lipophilicity for BBB penetration
PhenylsulfonylEnzyme inhibitionIntroduction of a strong hydrogen bond acceptor
R2 (Ring Substitution) 4-PhenylGPCRsProbing hydrophobic binding pockets
5-HydroxyKinasesIntroduction of a hydrogen bond donor
R3 (Side Chain) N-Aryl AmideProteasesMimicking peptide bonds
Methyl EsterProdrugImproved membrane permeability
TetrazoleVariousBioisostere for carboxylic acid with different pKa

Biological and Therapeutic Potential

While direct biological data for this compound is limited in publicly accessible literature, the structural motifs present suggest a range of potential therapeutic applications based on the activities of related compounds.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore in CNS drug discovery. Derivatives of 3-substituted piperidines have shown activity as modulators of various receptors and transporters in the brain.

  • GABA Receptor Modulation: The structural similarity of the core scaffold to GABA (gamma-aminobutyric acid) suggests that its derivatives could act as modulators of GABA receptors. Both positive and negative allosteric modulators of GABA-A receptors are important classes of drugs for treating anxiety, epilepsy, and sleep disorders.[1][6] Analogs of this compound could be designed to interact with specific GABA-A receptor subtypes.[7]

Enzyme Inhibition

The combination of a cyclic lactam and a carboxylic acid side chain makes this scaffold a promising starting point for the design of enzyme inhibitors.

  • Protease Inhibition: The propanoic acid moiety can mimic the C-terminus of a peptide substrate, while the piperidinone ring can occupy adjacent binding pockets. Derivatives with elaborated side chains could be potent inhibitors of proteases involved in various diseases.

  • Kinase Inhibition: The lactam nitrogen and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which are key interactions in many kinase inhibitor binding modes.

Other Potential Applications

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas. The introduction of different functional groups through the derivatization strategies outlined above could lead to the discovery of novel compounds with activities in areas such as:

  • Anticancer Agents: As seen with other propanoic acid derivatives, modifications of the core structure could lead to compounds with antiproliferative activity.[8]

  • Antimicrobial Agents: The piperidinone ring is present in some natural and synthetic antimicrobial agents.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet relatively untapped, area for drug discovery. The synthetic accessibility of this core structure, coupled with the numerous possibilities for derivatization, provides a rich chemical space for exploration.

Future research in this area should focus on:

  • Development of Efficient and Stereoselective Syntheses: The establishment of robust and scalable synthetic routes to enantiomerically pure this compound will be crucial for detailed biological evaluation.

  • Systematic SAR Studies: The synthesis and biological screening of focused libraries of derivatives will be essential to elucidate the structure-activity relationships for various biological targets.

  • Exploration of Novel Biological Targets: High-throughput screening of diverse libraries of these compounds against a wide range of biological targets may uncover novel and unexpected therapeutic applications.

References

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3048.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.
  • N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 1375-1382.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed.
  • 3-(6-Oxopiperidin-2-yl)propanoic acid. (n.d.). Fluorochem.
  • Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight. (n.d.). Taylor & Francis Online.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.
  • Partial GABAA Receptor Agonists. Synthesis and in Vitro Pharmacology of a Series of Nonannulated Analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (1995). PubMed.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • GABAA receptor negative allosteric modul
  • Aza-Michael addition reaction between piperidine and n-butyl acrylate:... (n.d.).
  • Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. (1985).
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2022). RSC Medicinal Chemistry, 13(10), 1165-1185.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2014). Molecules, 19(11), 17699-17715.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2022). Molecules, 27(19), 6533.
  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). UCL Discovery.
  • GABA Receptor Positive Allosteric Modulators. (2024).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Molecules, 30(11), 2415.
  • methyl acryl
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193.
  • GABAA receptor positive allosteric modul
  • Intramolecular Michael Addition of N- and O-Centred Nucleophiles to Tethered Acrylates. The Role of Double-Bond Geometry in Controlling the Diastereo- selectivity of Cyclizations Leading to 2,6-Disubstituted Tetrahydropyrans and Piperidines. (n.d.).
  • Synthesis and Binding Profile Using Molecular Dynamics of New Building Blocks for PSMA Theranostics and the PSMA617-Cystine- Dox. (n.d.). ChemRxiv.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). Molbank, 2024(1), M1758.

Sources

An In-depth Technical Guide to 3-(6-Oxopiperidin-3-yl)propanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for accessing diverse chemical space. Within this vast family, 3-(6-Oxopiperidin-3-yl)propanoic acid emerges as a bifunctional molecule of significant interest, incorporating both a lactam and a carboxylic acid moiety. This guide provides a comprehensive technical overview of this compound, from its logical synthesis and characterization to an exploration of its potential, yet largely untapped, applications in drug discovery, supported by insights from analogous structures.

Core Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₃NO₃. Its structure features a six-membered piperidine ring containing a lactam (a cyclic amide) at the 1-position and a propanoic acid side chain at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO₃-
Molecular Weight 171.19 g/mol -
IUPAC Name This compound-
CAS Number 170953-74-3 (Note: This CAS number is not widely indexed and may be subject to verification)-
Canonical SMILES O=C(O)CCC1CCNC(=O)C1-
InChI Key YQJAGPLJLCFTQG-UHFFFAOYSA-N-

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxylic acid carbonyls), as well as a carboxylic acid group, suggests that this molecule is relatively polar and likely possesses some degree of water solubility. The chiral center at the 3-position of the piperidine ring means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry could be a critical determinant of its biological activity, a common theme in pharmacology.

Retrosynthetic Analysis and Plausible Synthesis Protocol

While a definitive "discovery" paper for this compound is not readily found in the public domain, its structure strongly suggests a logical and efficient synthetic route based on well-established organic chemistry principles. The most probable approach involves a Michael addition reaction, a powerful tool for carbon-carbon bond formation.

Retrosynthetic Logic

A retrosynthetic analysis points towards disconnecting the propanoic acid side chain from the piperidone ring at the C3-Cα bond. This disconnection reveals a piperidone enolate (or its equivalent) as the nucleophile and an acrylate derivative as the electrophilic Michael acceptor.

G Target This compound Intermediate1 Piperidone Enamine/Enolate Target->Intermediate1 C-C Disconnection (Michael Adduct) Intermediate2 Acrylate Ester Target->Intermediate2 StartingMaterial1 δ-Valerolactam Intermediate1->StartingMaterial1 Enamine/Enolate Formation StartingMaterial2 Acrylonitrile or Acrylic Acid Ester Intermediate2->StartingMaterial2 Hydrolysis Precursor

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol describes a robust, two-step synthesis starting from commercially available δ-valerolactam. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Michael Addition of δ-Valerolactam to an Acrylate Derivative

The core of the synthesis is the conjugate addition of the nitrogen heterocycle to an α,β-unsaturated carbonyl compound. Direct deprotonation of the lactam α-carbon can be challenging. A more reliable and widely used strategy involves the formation of a more nucleophilic enamine intermediate.

  • Rationale: The direct use of a strong base to form the enolate of δ-valerolactam could lead to side reactions, including self-condensation or polymerization. The formation of an enamine, for instance with pyrrolidine, provides a neutral, yet sufficiently nucleophilic species for the Michael addition.

Protocol:

  • To a solution of δ-valerolactam (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dioxane) is added a catalytic amount of a secondary amine (e.g., pyrrolidine, 0.2 eq) and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during enamine formation, driving the equilibrium towards the product.

  • After complete formation of the enamine (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • An acrylate ester (e.g., ethyl acrylate, 1.1 eq) is added dropwise to the solution of the enamine. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester intermediate, ethyl 3-(6-oxopiperidin-3-yl)propanoate.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

  • Rationale: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids. The use of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent ensures complete conversion.

Protocol:

  • The crude ester from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of a strong base (e.g., sodium hydroxide, 2-3 eq) is added, and the mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).

  • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

G Start δ-Valerolactam Step1 1. Pyrrolidine, p-TsOH, Toluene, Reflux 2. Ethyl Acrylate Start->Step1 Intermediate Ethyl 3-(6-oxopiperidin-3-yl)propanoate Step1->Intermediate Step2 NaOH, EtOH/H₂O, Reflux then HCl (aq) Intermediate->Step2 Product This compound Step2->Product G Core This compound App1 Medicinal Chemistry Scaffold Core->App1 App2 Antimicrobial Agents Core->App2 App3 CNS & Metabolic Disorders Core->App3 SubApp1a Amide/Ester Library Synthesis App1->SubApp1a SubApp1b Lactam N-Functionalization App1->SubApp1b

Methodological & Application

Comprehensive NMR Characterization of 3-(6-Oxopiperidin-3-yl)propanoic acid: A Guide to Structural Elucidation and Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(6-Oxopiperidin-3-yl)propanoic acid is a heterocyclic compound incorporating a lactam ring and a carboxylic acid moiety, making it a valuable chiral building block in medicinal chemistry and drug development. Unambiguous structural verification and a detailed understanding of its conformational properties are critical for its application. This guide provides a comprehensive framework for the complete NMR characterization of this molecule, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We detail not only the protocols but also the underlying scientific rationale, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Structural Challenge

The structural complexity of this compound arises from several key features: a six-membered lactam ring, a flexible propanoic acid side chain, and a stereocenter at the C3 position. This chirality renders the adjacent methylene protons (at C2, C4, and C7) diastereotopic, leading to potentially complex and overlapping signals in the ¹H NMR spectrum. A simple 1D NMR analysis is therefore insufficient for complete and unambiguous assignment. This note outlines a systematic workflow using 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) to resolve these challenges and definitively assign every proton and carbon signal. Furthermore, we will discuss the application of NOESY for gaining insights into the molecule's preferred conformation in solution.

Molecular Structure and Predicted Spectral Features

A clear numbering system is essential for unambiguous spectral assignment. The structure and atom numbering for this compound are defined below.

Caption: Structure of this compound with atom numbering.

Based on this structure, we anticipate:

  • Eight unique carbon signals: Two carbonyls (C6, C9), and six sp³ carbons (C2, C3, C4, C5, C7, C8).

  • Twelve unique proton signals: One N-H, one O-H, one methine (H3), and nine methylene protons (two each at C2, C4, C5, C7, and one at C8, though the C8 protons are also diastereotopic).

The presence of electron-withdrawing groups (the lactam and carboxylic acid carbonyls) will significantly influence the chemical shifts, generally deshielding nearby protons and carbons.

Experimental Design: A Self-Validating Workflow

A robust structural elucidation relies on a multi-pronged approach where data from different experiments corroborate each other. The workflow presented here is designed to be inherently self-validating.

Caption: Workflow for unambiguous structural elucidation and conformational analysis.

Causality of Experimental Choices:

  • ¹H and ¹³C NMR: These initial 1D experiments provide the fundamental map of all proton and carbon environments.

  • COSY (Correlation Spectroscopy): This experiment is essential to identify protons that are coupled to each other, typically over two or three bonds.[1][2] It allows us to trace the connectivity within the piperidine ring and the propanoic acid side chain, defining distinct "spin systems".

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment, creating a direct correlation between each proton and the carbon it is attached to.[3][4] This experiment bridges the information from ¹H and ¹³C NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the overall molecular structure by identifying longer-range couplings (2-4 bonds) between protons and carbons.[5] It is the primary tool for connecting the propanoic acid side chain to the piperidine ring and for assigning quaternary carbons like the carbonyls.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of their through-bond connectivity.[6][7] It is invaluable for determining the relative stereochemistry and the conformational preferences (e.g., axial vs. equatorial substituents) of the piperidine ring.[8][9]

Detailed Experimental Protocols

4.1. Sample Preparation

  • Analyte: Weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Use ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is the solvent of choice for this molecule. Unlike CDCl₃ or D₂O, it allows for the clear observation of the exchangeable N-H and carboxylic acid O-H protons as distinct signals, which is critical for complete characterization.[10][11][12] These labile protons often provide valuable structural clues via HMBC correlations.

  • Dissolution: Place the analyte in a clean, dry 5 mm NMR tube. Add the DMSO-d₆, cap the tube, and vortex gently until the sample is fully dissolved.

4.2. NMR Data Acquisition

These protocols assume a 400 MHz (or higher) spectrometer. Adjust parameters as needed for different field strengths.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton spectrum.

    • Spectral Width: -2 to 13 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

    • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Proton-decoupled carbon spectrum.

    • Spectral Width: -10 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz).

  • 2D COSY Acquisition:

    • Experiment: Gradient-selected COSY (gCOSY).

    • Spectral Width (F2 and F1): Set to match the proton spectrum (~11 ppm).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • 2D HSQC Acquisition:

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

    • Spectral Width (F2): Set to match the proton spectrum (~11 ppm).

    • Spectral Width (F1): Set to encompass all sp³ carbons (~10-70 ppm).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 4-8 per increment.

  • 2D HMBC Acquisition:

    • Experiment: Gradient-selected HMBC.

    • Spectral Width (F2): Set to match the proton spectrum (~11 ppm).

    • Spectral Width (F1): Set to encompass all carbons, including carbonyls (~0-185 ppm).

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz (this value detects typical 2- and 3-bond correlations).

    • Number of Scans: 8-32 per increment.

  • 2D NOESY Acquisition (Optional, for conformational analysis):

    • Experiment: Gradient-selected NOESY.

    • Spectral Width (F2 and F1): Set to match the proton spectrum (~11 ppm).

    • Mixing Time (d8): 500-800 ms.

    • Number of Scans: 8-16 per increment.

Data Analysis and Expected Correlations

The following table summarizes the predicted chemical shifts and key 2D correlations necessary for assignment.

AtomPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations (Proton → Carbon)
N1-H 7.5 - 8.5br s-H1 → C2, C6
C2 ~3.0-3.2 (2H)m~45-50H2 → C3, C4, C6
C3-H ~2.3-2.5 (1H)m~30-35H3 → C2, C4, C5, C7, C8
C4 ~1.7-1.9 (2H)m~20-25H4 → C2, C3, C5, C6
C5 ~2.1-2.3 (2H)m~28-33H5 → C3, C4, C6
C6 --~170-175H2, H5 → C6
C7 ~1.5-1.7 (2H)m~33-38H7 → C3, C8, C9
C8 ~2.2-2.4 (2H)t~30-35H8 → C3, C7, C9
C9 --~173-178H7, H8 → C9
O9-H 11.5 - 12.5br s-H(OH) → C8, C9

Interpretation Strategy:

  • Identify Labile Protons: Locate the broad singlets for N1-H and O9-H at low field.

  • Trace Spin Systems with COSY:

    • Starting from the unique methine proton H3, the COSY spectrum should show correlations to the methylene protons at H2, H4, and H7.

    • Further correlations should link H2↔H3, H3↔H4, H4↔H5, building the piperidine ring spin system.

    • A separate spin system will be observed for the side chain: H3↔H7, H7↔H8.

  • Assign C-H Pairs with HSQC: Use the HSQC spectrum to unambiguously link every proton signal (except N-H and O-H) to its corresponding carbon signal from the ¹³C spectrum.

  • Connect the Fragments with HMBC: This is the final validation step. The diagram below highlights the most critical correlations.

Caption: Key HMBC correlations for structural confirmation.

  • Crucial Correlation 1 (Ring to Side Chain): The proton at H3 should show HMBC correlations to the side-chain carbons C7 and C8. Conversely, protons H7 and H8 should show correlations back to the ring carbon C3. This definitively proves the attachment point of the side chain.

  • Crucial Correlation 2 (Assigning Carbonyls): The lactam carbonyl C6 will have correlations from protons at C2 and C5. The carboxylic acid carbonyl C9 will have correlations from protons at C7 and C8. This allows for the unambiguous assignment of the two carbonyl signals, which often have similar chemical shifts.

  • Crucial Correlation 3 (N-H Position): The N1-H proton should show correlations to C2 and C6, confirming its position within the lactam ring.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted NMR approach. By following the detailed protocols and logical workflow outlined in this application note—progressing from 1D spectral acquisition to 2D correlation experiments (COSY, HSQC, and HMBC)—researchers can achieve complete and unambiguous assignment of all proton and carbon signals. This rigorous characterization is fundamental for quality control, reaction monitoring, and understanding the molecule's role in complex biological systems. The optional use of NOESY further provides invaluable data on the molecule's three-dimensional structure, which is often critical in the field of drug development.

References

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Mastering Bioconjugation: Application and Protocols of 3-(6-Oxopiperidin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 28, 2026 – In the rapidly evolving landscape of targeted therapeutics, the strategic selection of linker molecules is paramount to the efficacy and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(6-Oxopiperidin-3-yl)propanoic acid, a versatile bifunctional linker, in advanced bioconjugation techniques.

Introduction: The Pivotal Role of Linker Chemistry

The architecture of modern bioconjugates is a tripartite system comprising a targeting moiety, a payload or functional molecule, and a linker that bridges the two. The linker is not a passive spacer but an active determinant of the conjugate's stability, solubility, pharmacokinetic profile, and mechanism of action.[1] this compound, with its piperidinone ring and a propanoic acid tail, offers a unique combination of properties, including a degree of rigidity and opportunities for further functionalization, making it an attractive component in the design of sophisticated bioconjugates.[2] The piperidine moiety can enhance solubility and influence the conformational presentation of the linked molecules.[1][3]

Core Applications in Bioconjugation

The bifunctional nature of this compound, possessing both a secondary amine within the lactam ring and a terminal carboxylic acid, allows for its versatile incorporation into bioconjugate assemblies. Its primary applications lie in the construction of ADCs and PROTACs.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4] They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker.[5] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][6]

The this compound moiety can be integrated into the PROTAC linker to provide a semi-rigid scaffold. The propanoic acid handle allows for straightforward amide bond formation with an amine-functionalized POI ligand or E3 ligase ligand.[3] The piperidinone ring can contribute to maintaining an optimal distance and orientation between the two ligands, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1]

Diagram: General PROTAC Mechanism

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruitment Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Workflow of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver a potent cytotoxic payload to antigen-expressing tumor cells via a monoclonal antibody.[7] The linker in an ADC must be stable in circulation to prevent premature release of the payload, yet allow for its efficient release upon internalization into the target cell.[8]

This compound can be used to synthesize linkers for ADCs. The carboxylic acid can be activated to form an amide bond with an amine-containing payload or a self-immolative spacer. The secondary amine in the piperidinone ring can be acylated to connect to the antibody, often through a maleimide or other reactive group designed for conjugation to cysteine or lysine residues on the antibody. The stability of the resulting amide bonds is a key attribute for in vivo applications.[9]

Diagram: General ADC Mechanism of Action

ADC_Mechanism cluster_cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Protocols for Bioconjugation

The following protocols provide a framework for the incorporation of this compound into bioconjugates. These should be considered as starting points, with optimization often required based on the specific properties of the reaction partners.

Protocol 1: Activation of this compound via NHS Ester Formation

This protocol describes the activation of the carboxylic acid moiety to an N-hydroxysuccinimide (NHS) ester, a common intermediate for reaction with primary amines.[8]

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

  • The resulting solution containing the NHS ester of this compound can be used directly in the next step or purified by column chromatography.

Diagram: NHS Ester Activation Workflow

NHS_Activation start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add NHS and DCC/EDC at 0°C dissolve->add_reagents react Stir at Room Temp (4-12h) add_reagents->react monitor Monitor by TLC react->monitor workup Filter (if DCC) monitor->workup product Product: Activated NHS Ester workup->product

Caption: Workflow for NHS ester activation of the linker.

Protocol 2: Amide Bond Formation with an Amine-Containing Molecule

This protocol details the reaction of the activated NHS ester with an amine-containing molecule, such as a payload for an ADC or a ligand for a PROTAC.[10][11]

Materials:

  • Activated NHS ester of this compound (from Protocol 1)

  • Amine-containing molecule (1 equivalent)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Stir plate and magnetic stir bar

  • Inert atmosphere

Procedure:

  • Dissolve the amine-containing molecule in anhydrous DMF or DMSO under an inert atmosphere.

  • If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (1-2 equivalents) to liberate the free amine.

  • Add the solution of the activated NHS ester of this compound (1-1.5 equivalents) to the amine solution.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.

Table 1: Typical Amide Coupling Reagents and Conditions

Coupling ReagentAdditiveSolventTemperatureTypical Reaction TimeNotes
EDCHOBt/HOAtDMF, DCM0°C to RT4-24 hCommonly used, water-soluble byproduct.[10]
DCCHOBt/HOAtDCM, THF0°C to RT4-24 hInsoluble urea byproduct, easily filtered.
HATUDIPEADMFRT1-4 hHighly efficient, good for hindered substrates.
PyBOPDIPEADMF, DCMRT2-12 hEffective for peptide couplings.

Characterization and Quality Control

Thorough characterization of the resulting bioconjugate is essential to ensure its identity, purity, and functionality.

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurposeKey Parameters to Assess
LC-MS Confirm molecular weight and purityExpected mass of the conjugate, presence of starting materials or byproducts.
NMR Structural elucidationChemical shifts and coupling constants to confirm the formation of the amide bond and integrity of the linker and conjugated molecules.
HPLC Purity assessment and quantificationPeak purity, retention time, and area under the curve.
SDS-PAGE For protein conjugates (ADCs)Shift in molecular weight upon conjugation, estimation of drug-to-antibody ratio (DAR).
HIC For ADCsDetermination of DAR and distribution of drug-loaded species.

Stability and Pharmacokinetic Considerations

The stability of the amide bond formed from this compound is crucial for the in vivo performance of the bioconjugate. The piperidine ring itself is generally stable, but the overall stability of the conjugate will also depend on the other components of the linker and the nature of the payload and targeting moiety.[2]

Key Stability Aspects:

  • Plasma Stability: The conjugate should remain intact in circulation to minimize off-target toxicity. Incubation in plasma followed by LC-MS analysis is a standard method to assess stability.

  • Lysosomal Stability (for ADCs): For cleavable linkers, release of the payload in the lysosomal compartment is desired. This can be evaluated using lysosomal homogenates.

  • Metabolic Stability: The susceptibility of the linker to metabolic enzymes can be assessed using liver microsomes or S9 fractions.[4]

The inclusion of the piperidinone structure may influence the pharmacokinetic properties of the bioconjugate by altering its hydrophilicity and polarity.[3] These properties should be carefully evaluated in preclinical models.

Conclusion

This compound represents a valuable building block for the construction of advanced bioconjugates. Its bifunctional nature allows for its strategic placement within linker architectures for both ADCs and PROTACs. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the potential of this linker in their drug discovery and development programs. As with any bioconjugation strategy, careful optimization and thorough characterization are essential to achieve the desired therapeutic outcome.

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Application Notes and Protocols: In Vivo Efficacy Testing of 3-(6-Oxopiperidin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for evaluating the in vivo efficacy of 3-(6-Oxopiperidin-3-yl)propanoic acid. The structural motif of a substituted 6-oxopiperidine ring is a key feature found in a class of therapeutic agents known as Cereblon E3 ligase modulators (CELMoDs). These molecules function as "molecular glues," redirecting the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] This guide outlines a strategic approach to test the hypothesis that this compound acts as a CELMoD, providing protocols for preclinical assessment in a relevant oncology model.

Introduction and Mechanistic Hypothesis

The core chemical scaffold of this compound features a glutarimide-like ring, which is the critical binding moiety for the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] Prominent examples of drugs sharing this feature include thalidomide and its more potent analogs, lenalidomide and pomalidomide, which are mainstays in the treatment of multiple myeloma.[1] These agents bind to CRBN, altering its substrate specificity to recognize and ubiquitinate "neosubstrates," leading to their degradation by the proteasome. Key neosubstrates for established CELMoDs in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5]

Our central hypothesis is that this compound functions as a molecular glue, recruiting specific neosubstrates to the CRL4-CRBN complex for degradation. The subsequent loss of these target proteins is predicted to result in a therapeutic effect. The experimental design detailed herein is structured to rigorously test this hypothesis by assessing both the anti-tumor efficacy and the molecular mechanism of action in vivo.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Intervention cluster_2 Target Protein cluster_3 Ubiquitin-Proteasome System CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) CRBN->Neosubstrate recruits DDB1 DDB1 DDB1->CRBN CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ub Ubiquitin (Ub) Compound This compound Compound->CRBN binds Proteasome 26S Proteasome Neosubstrate->Proteasome targeted for Ub->Neosubstrate Polyubiquitination Degradation Protein Degradation Proteasome->Degradation leads to

Caption: Hypothesized molecular glue mechanism of this compound.

In Vivo Experimental Design: A Phased Approach

A phased approach is recommended, starting with a maximum tolerated dose (MTD) study to establish a safe and effective dose range, followed by a robust efficacy study in a relevant disease model. Given the established activity of CELMoDs, a human multiple myeloma xenograft model is a logical starting point.

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in the selected mouse strain.

Animal Model: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.

Methodology:

  • Acclimatize animals for at least 7 days.

  • Randomize animals into cohorts (n=3-5 per group).

  • Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)) daily for 14-21 days at escalating dose levels.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).

  • The MTD is defined as the highest dose that does not induce greater than 20% body weight loss or other significant signs of distress.

Phase 2: Efficacy Study in a Multiple Myeloma Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound and to confirm the on-target mechanism of action.

Animal Model: Female NOD/SCID mice (or equivalent), 6-8 weeks old. These mice are suitable for hosting human hematopoietic cells.

Cell Line: A human multiple myeloma cell line expressing wild-type CRBN, such as MM.1S or H929.

Experimental Workflow

Experimental_Workflow start Start acclimatize Acclimatize NOD/SCID Mice (7 days) start->acclimatize implant Subcutaneous Implantation of MM.1S Cells acclimatize->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Cohorts (Tumor Volume ~100-150 mm³) tumor_growth->randomize treatment Initiate Treatment (Daily Dosing for 21-28 days) randomize->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoints Terminal Endpoints: - Tumor Weight - Blood/Tissue Collection monitoring->endpoints At study termination or humane endpoint analysis Data Analysis: - Efficacy (TGI) - Pharmacodynamics (Western Blot) - Biomarkers (Cytokine Array) endpoints->analysis end End analysis->end

Caption: Workflow for the in vivo efficacy and pharmacodynamic study.

Treatment Cohorts and Dosing

The study should include a vehicle control, multiple dose levels of the test article, and a positive control to ensure the model is responsive.

Group Cohort Size (n) Treatment Article Dose (mg/kg) Route Schedule
110Vehicle (e.g., 0.5% CMC/0.2% Tween 80)-PODaily
210This compoundLow Dose (e.g., 0.5x MTD)PODaily
310This compoundMid Dose (e.g., MTD)PODaily
410This compoundHigh Dose (e.g., 1.5x MTD, if tolerated)PODaily
510Lenalidomide25PODaily

Endpoint Analysis: Assessing Efficacy and Mechanism

A multi-pronged approach to endpoint analysis is critical to build a comprehensive data package.

Primary Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

  • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Survival: If applicable, a parallel survival study can be conducted where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm³).

Secondary Pharmacodynamic (PD) and Biomarker Endpoints
  • Neosubstrate Degradation: Confirmation of target degradation is paramount. Tumor tissue and, if possible, peripheral blood mononuclear cells (PBMCs) should be collected at specific time points post-dosing (e.g., 2, 8, and 24 hours) to assess the levels of Ikaros (IKZF1) and Aiolos (IKZF3).

  • Downstream Pathway Modulation: Analyze the expression of downstream targets affected by Ikaros/Aiolos degradation, such as interferon-stimulated genes (ISGs) or c-Myc.

  • Cytokine Profiling: CELMoDs are known to modulate cytokine production.[2] Analyze plasma levels of key cytokines such as IL-2, IFN-γ, and TNF-α.

Detailed Protocols

Protocol 4.1: In Vivo Multiple Myeloma Xenograft Study
  • Cell Culture: Culture MM.1S cells under standard conditions (RPMI-1640, 10% FBS, 1% Pen/Strep). Ensure cells are in the logarithmic growth phase and have >95% viability.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL. Subcutaneously inject 0.2 mL (10 x 10⁶ cells) into the right flank of each NOD/SCID mouse.

  • Tumor Monitoring: Begin caliper measurements 3-4 days post-implantation. Measure tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment cohorts listed in the table above.

  • Dosing: Prepare fresh dosing solutions daily. Administer the specified dose volume based on the most recent body weight measurement.

  • Study Termination: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach the pre-defined maximum size. Euthanize animals and collect terminal samples.

  • Sample Collection: At termination, collect whole blood via cardiac puncture for plasma and PBMC isolation. Excise tumors, weigh them, and divide them for snap-freezing (for protein/RNA analysis) and formalin-fixing (for histology).

Protocol 4.2: Western Blot for Ikaros/Aiolos Degradation
  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system. Quantify band intensity using software like ImageJ.

Protocol 4.3: Cytokine Analysis
  • Plasma Preparation: Collect whole blood into EDTA-coated tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Multiplex Bead Array: Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) for the simultaneous quantification of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10).

  • Assay Procedure: Follow the manufacturer's instructions precisely. This typically involves incubating plasma samples with a mixture of antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis: Acquire data on a compatible flow cytometry-based instrument. Calculate cytokine concentrations based on standard curves generated from recombinant cytokine standards.

Conclusion and Future Directions

The experimental design outlined in this document provides a robust framework for the initial in vivo characterization of this compound. Positive results, namely significant tumor growth inhibition coupled with confirmed degradation of CRBN neosubstrates, would strongly support its development as a novel CELMoD. Subsequent studies should aim to broaden the scope of investigation, including:

  • Pharmacokinetic (PK) analysis: To correlate drug exposure with pharmacodynamic effects.

  • Orthotopic or disseminated disease models: To assess efficacy in a more clinically relevant setting.

  • Identification of novel neosubstrates: Employing proteomic approaches to discover unique targets of the compound, which may open up new therapeutic indications.

  • Combination studies: Evaluating the synergistic potential with other anti-cancer agents.

This systematic approach will ensure a thorough and scientifically rigorous evaluation, paving the way for the potential clinical translation of this promising compound.

References

  • Chem-Impex. 3-Piperidin-4-yl-propionic acid hydrochloride.

  • Google Patents. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity.

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.

  • Human Journals. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

  • Fluorochem. 3-(6-Oxopiperidin-2-yl)propanoic acid.

  • National Center for Biotechnology Information. Are animal models predictive for human postmortem muscle protein degradation?.

  • Wikipedia. Cereblon E3 ligase modulator.

  • The University of Edinburgh. A new tool for rapid protein degradation in living animals.

  • National Center for Biotechnology Information. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy.

  • ASH Publications. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma.

  • PubMed. 2-(8-hydroxy-6-methoxy-1-oxo-1h-2-benzopyran-3-yl) propionic acid, an inhibitor of angiogenesis, ameliorates renal alterations in obese type 2 diabetic mice.

  • National Mouse Genetics Network. A new tool for rapid protein degradation in live animals.

  • Profacgen. Protein Degrader in animal model.

  • Royal Society of Chemistry. New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs.

  • ResearchGate. (PDF) Rapid and specific degradation of endogenous proteins in mouse models using auxin-inducible degrons.

  • PubMed. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.

  • YouTube. Emerging Role of CELMoDs (Cereblon E3 Ligase Modulators) and Other Novel Approaches to Targeting....

Sources

Troubleshooting & Optimization

How to avoid side products in 6-oxo-3-piperidinepropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-oxo-3-piperidinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize side product formation, and achieve high yields of your target molecule.

Introduction to Synthetic Challenges

The synthesis of 6-oxo-3-piperidinepropanoic acid, a substituted piperidinone, can be approached through several synthetic routes. However, each route presents its own set of challenges, often leading to the formation of undesired side products that can complicate purification and reduce yields. This guide will focus on two primary and effective synthetic strategies, highlighting the key experimental parameters and the chemical logic behind them to ensure a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-oxo-3-piperidinepropanoic acid. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem, a detailed explanation of the underlying chemistry, and actionable solutions.

Route 1: Synthesis from L-Glutamic Acid

This common route utilizes a readily available chiral starting material and involves a multi-step process including protection, reduction, activation, and cyclization.

Question 1: After the initial esterification of L-glutamic acid, I observe incomplete conversion and the formation of multiple products on my TLC plate. What is happening and how can I improve this step?

Answer:

Problem Diagnosis: Incomplete esterification and the presence of multiple spots on TLC suggest that you may be forming a mixture of the desired diester, the mono-ester at either the alpha or gamma carboxylic acid, and unreacted starting material. The two carboxylic acid groups of glutamic acid have different pKa values, which can lead to differential reactivity.

Causality and Mechanism: The esterification of glutamic acid, typically carried out using an alcohol (e.g., methanol) and an acid catalyst (e.g., thionyl chloride or HCl), proceeds via nucleophilic acyl substitution. The rate of esterification can be influenced by steric hindrance and the electronic properties of the two carboxylic acid groups. Inconsistent reaction conditions, such as insufficient catalyst or reaction time, can lead to incomplete conversion.

Solutions:

  • Control of Reagent Addition: Add thionyl chloride dropwise at 0°C to the solution of L-glutamic acid in methanol. This controlled addition helps to manage the exothermic reaction and prevent side reactions.

  • Reaction Time and Temperature: After the initial addition, allowing the reaction to stir at room temperature for an extended period (e.g., 12 hours) can drive the reaction to completion.

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Water can hydrolyze the thionyl chloride and quench the reaction.

ParameterRecommendationRationale
Catalyst Thionyl chloride or dry HCl gasEfficiently promotes esterification.
Temperature 0°C for addition, then RTControls exothermicity and ensures completion.
Reaction Time 12-24 hoursDrives the equilibrium towards the diester product.
Solvent Anhydrous MethanolActs as both reactant and solvent; must be dry.

Question 2: During the cyclization of the N-protected amino diol derivative to form the piperidinone ring, I am getting a low yield of the desired lactam. What are the likely side products and how can I favor lactam formation?

Answer:

Problem Diagnosis: A low yield of the desired 6-oxo-3-piperidinepropanoic acid derivative during the cyclization step often points to competing intermolecular reactions or the formation of alternative ring structures. The key is to favor the intramolecular 6-endo-trig cyclization.

Causality and Mechanism: The formation of the piperidinone ring from a linear precursor, such as an N-protected amino ester, is an intramolecular cyclization. The success of this step depends on reaction conditions that favor the intramolecular pathway over intermolecular polymerization or other side reactions. High concentrations can promote intermolecular amide formation, leading to oligomers or polymers.

Solutions:

  • High Dilution Conditions: Performing the cyclization at high dilution (e.g., 0.01-0.05 M) is crucial. This minimizes the probability of molecules reacting with each other and favors the intramolecular reaction.

  • Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions with the ester or other functional groups. The solvent should be inert and able to dissolve the starting material at high dilution.

  • Slow Addition: Adding the linear precursor slowly to a heated solution of the base in the reaction solvent can further promote intramolecular cyclization.

ParameterRecommendationRationale
Concentration High Dilution (0.01-0.05 M)Favors intramolecular over intermolecular reactions.
Base Sodium ethoxide, potassium tert-butoxidePromotes cyclization without significant side reactions.
Solvent Toluene, THFInert solvents that facilitate the reaction.
Route 2: Michael Addition and Cyclization

This route involves the conjugate addition of an amine to an acrylate derivative, followed by intramolecular cyclization to form the piperidinone ring.

Question 3: In the Michael addition of ammonia (or a primary amine) to an acrylate derivative, I am observing the formation of a significant amount of a higher molecular weight, viscous substance, and my yield of the desired mono-adduct is low. What is this side product and how can I prevent its formation?

Answer:

Problem Diagnosis: The formation of a viscous, higher molecular weight substance is a strong indication of oligomerization or polymerization. In the context of a Michael addition with a primary amine or ammonia, you are likely forming a bis-adduct, where the initial mono-adduct undergoes a second Michael addition.

Causality and Mechanism: The initial Michael addition of an amine to an acrylate forms a secondary amine (the mono-adduct). This secondary amine can then act as a nucleophile itself and add to another molecule of the acrylate, leading to a bis-adduct. This process can continue, resulting in oligomers. This is particularly problematic with highly reactive Michael acceptors like acrylates.

Solutions:

  • Stoichiometry Control: Using a large excess of the amine relative to the acrylate can significantly suppress the formation of the bis-adduct by increasing the probability that an acrylate molecule will react with the primary amine rather than the mono-adduct.

  • Temperature Control: Michael additions are often exothermic.[1] Maintaining a low reaction temperature can help to control the reaction rate and reduce the likelihood of side reactions.

  • Catalyst Choice: While often not necessary for reactive amines, the choice of catalyst can influence selectivity. In some cases, using a mild base or a Lewis acid can promote the desired mono-addition.[2]

ParameterRecommendationRationale
Reactant Ratio Large excess of amineMinimizes the formation of the bis-adduct.
Temperature Low to moderate (0-25 °C)Controls exothermicity and reduces side reactions.
Catalyst Often catalyst-free; mild base if neededAvoids overly harsh conditions that can promote polymerization.

Question 4: After forming the cyanoethyl intermediate via Michael addition of cyanide to an α,β-unsaturated ester, I am having trouble hydrolyzing the nitrile to the carboxylic acid without affecting the lactam ring. What conditions should I use?

Answer:

Problem Diagnosis: The challenge here is the selective hydrolysis of the nitrile in the presence of a lactam (a cyclic amide). Both functional groups can be hydrolyzed under acidic or basic conditions, but lactams are generally more resistant to hydrolysis than nitriles. However, harsh conditions can lead to the opening of the piperidinone ring.

Causality and Mechanism: Nitrile hydrolysis proceeds in two stages: first to an amide, and then to a carboxylic acid.[3] This can be achieved with either acid or base catalysis. Lactam hydrolysis also occurs via nucleophilic acyl substitution. The key is to find conditions that are sufficiently reactive to hydrolyze the nitrile but mild enough to leave the lactam intact.

Solutions:

  • Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid (e.g., aqueous HCl) is a common method.[3] The reaction progress should be carefully monitored by TLC or HPLC to stop the reaction once the nitrile is consumed, minimizing lactam hydrolysis.

  • Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH or KOH) will hydrolyze the nitrile to the carboxylate salt.[4] Subsequent acidification will yield the carboxylic acid. This method can sometimes be milder towards the lactam than strong acid.

ParameterRecommendationRationale
Reagent Dilute HCl or NaOHEffective for nitrile hydrolysis.
Temperature RefluxProvides the necessary activation energy.
Monitoring TLC or HPLCCrucial to prevent over-reaction and lactam hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(N-Boc-amino)adipate (Precursor for Route 1)
  • To a stirred solution of L-glutamic acid (10.0 g, 68.0 mmol) in 150 mL of absolute ethanol at 0°C, add thionyl chloride (7.5 mL, 102 mmol) dropwise over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain diethyl glutamate hydrochloride as a crude oil.

  • Dissolve the crude oil in 100 mL of dichloromethane and cool to 0°C.

  • Add triethylamine (21.0 mL, 150 mmol) followed by a solution of di-tert-butyl dicarbonate (16.3 g, 74.8 mmol) in 50 mL of dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(N-Boc-amino)adipate.

Protocol 2: Dieckmann Condensation to form Ethyl 6-oxo-3-piperidinecarboxylate (Key step in a related synthesis)
  • To a suspension of sodium ethoxide (5.8 g, 85 mmol) in 500 mL of dry toluene at reflux, add a solution of diethyl N-(2-ethoxycarbonylethyl)aminodiacetate (20.0 g, 77 mmol) in 250 mL of dry toluene dropwise over 4 hours.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and carefully add 100 mL of 6N HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 6-oxo-3-piperidinecarboxylate.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Routes to 6-oxo-3-piperidinepropanoic acid

G cluster_0 Route 1: From L-Glutamic Acid cluster_1 Route 2: Michael Addition & Cyclization L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester Esterification N-Boc Diester N-Boc Diester Diester->N-Boc Diester N-Protection N-Boc Diol N-Boc Diol N-Boc Diester->N-Boc Diol Reduction N-Boc Ditosylate N-Boc Ditosylate N-Boc Diol->N-Boc Ditosylate Activation Piperidinone Precursor Piperidinone Precursor N-Boc Ditosylate->Piperidinone Precursor Cyclization 6-oxo-3-piperidinepropanoic acid 6-oxo-3-piperidinepropanoic acid Piperidinone Precursor->6-oxo-3-piperidinepropanoic acid Deprotection/ Modification Acrylate DerivativeAmine Acrylate DerivativeAmine Michael Adduct Michael Adduct Acrylate DerivativeAmine->Michael Adduct Michael Addition Piperidinone Piperidinone Michael Adduct->Piperidinone Cyclization Piperidinone->6-oxo-3-piperidinepropanoic acid Hydrolysis/ Modification G Start Michael Addition: Amine + Acrylate Low Yield Problem: Low Yield of Mono-adduct, Viscous Side Product Start->Low Yield Diagnosis Diagnosis: Bis-addition and/or Oligomerization Low Yield->Diagnosis Solution1 Solution 1: Use large excess of amine Diagnosis->Solution1 Solution2 Solution 2: Maintain low reaction temperature Diagnosis->Solution2 Solution3 Solution 3: Consider milder catalyst or no catalyst Diagnosis->Solution3

Caption: Decision tree for troubleshooting Michael additions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of enantiomerically pure 6-oxo-3-piperidinepropanoic acid?

A1: L-Glutamic acid is an excellent and cost-effective starting material for the enantioselective synthesis of 3-substituted piperidinones. [5]It provides a readily available chiral pool starting material with the desired stereochemistry at the 3-position of the piperidine ring.

Q2: Can I use a Dieckmann condensation to synthesize the 6-oxopiperidine ring? What are the potential pitfalls?

A2: Yes, a Dieckmann condensation is a viable method for forming the 6-oxopiperidine ring from a suitable acyclic diester. [6]The main pitfall is the potential for a reverse Dieckmann reaction, which can be minimized by using a stoichiometric amount of a strong base to deprotonate the resulting β-keto ester, driving the reaction forward.

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium ethoxide and other strong bases are also corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: How can I monitor the progress of these reactions effectively?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most of these reactions. For more quantitative analysis and to check for the presence of subtle impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

References

  • Khom et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Khom et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Dieckmann Cyclization. Organic Chemistry | OpenStax. (2023). [Link]

  • Synthesis of Functional Polycaprolactones via Passerini Multicomponent Polymerization of 6-Oxohexanoic Acid and Isocyanides. ResearchGate. (2015). [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. (2017). [Link]

  • Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. (2014). [Link]

  • Dieckmann Cyclization. Chemistry LibreTexts. (2023). [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023). [Link]

  • Are there any report on selective mono Michael addition of active methylene compounds on acrylates? ResearchGate. (2014). [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. (2008). [Link]

  • Synthesis of New Hydroxylated Monomers Based on Methacrylate, Dimethacrylate, and Tetramethacrylate Michael Adducts and Photopolymerization Kinetics of Bulk Cross-Linkers. ACS Publications. (2004). [Link]

  • Nitrile to Acid. Common Conditions. (n.d.). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2013). Vol. 11 No. 4(44). [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis with 3-(6-Oxopiperidin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the novel building block, 3-(6-oxopiperidin-3-yl)propanoic acid, into their peptide sequences. As a valued member of the scientific community, you are likely pushing the boundaries of peptide design, and we are here to provide you with the in-depth technical knowledge and practical troubleshooting advice to ensure your success.

The unique lactam-containing structure of this compound presents both exciting opportunities for novel peptide architectures and specific challenges during solid-phase peptide synthesis (SPPS). This guide will provide a comprehensive overview of how to optimize your coupling strategies, troubleshoot common issues, and select the most effective reagents to achieve high-purity peptides.

The Challenge: Understanding the Nuances of this compound in SPPS

The incorporation of non-standard amino acids is a cornerstone of modern peptide drug discovery, offering avenues to enhance potency, stability, and cell permeability.[1][2] However, the successful synthesis of peptides containing these unique building blocks requires a departure from standard protocols. The structure of this compound, with its cyclic lactam and chiral center, introduces several potential hurdles in an otherwise routine synthesis.

Key Considerations:
  • Steric Hindrance: The cyclic nature of the piperidinone ring can create significant steric bulk around the carboxylic acid, potentially slowing down the coupling reaction and leading to incomplete acylation. This is a common challenge with sterically hindered amino acids.[3]

  • Epimerization: The chiral center at the 3-position of the piperidinone ring is susceptible to racemization during the activation and coupling steps. This is a critical concern as the loss of stereochemical integrity can have profound effects on the biological activity of the final peptide.

  • Lactam Ring Stability: While generally stable, the lactam ring could be susceptible to side reactions under harsh coupling conditions or with highly reactive reagents, although this is less common.

  • Aggregation: Peptides containing bulky, non-polar residues can be prone to aggregation on the solid support, leading to poor coupling efficiency and difficult purification.

To address these challenges, a careful selection of coupling reagents and optimized reaction conditions are paramount.

Coupling Reagent Selection: A Comparative Analysis

The choice of coupling reagent is a critical determinant of success in any peptide synthesis, and this is especially true for challenging building blocks.[4] Modern peptide synthesis relies on a variety of in-situ activating reagents, primarily from the phosphonium and aminium/uronium salt families.

Here, we provide a comparative overview of the most relevant coupling reagents for the incorporation of this compound.

Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltHigh reactivity, effective for sterically hindered couplings, low racemization.[5]Can cause guanidinylation of the N-terminus if used in excess.
HBTU/TBTU Aminium/Uronium SaltGood reactivity for standard couplings, cost-effective.Less effective for highly hindered couplings compared to HATU, can cause guanidinylation.
PyBOP Phosphonium SaltHigh coupling efficiency, no guanidinylation side reaction.Can be less effective for the most challenging couplings.
COMU Aminium/Uronium SaltHigh reactivity comparable to HATU, excellent for hindered couplings, very low racemization, safer (non-explosive byproducts), byproducts are water-soluble.[6][7]Lower stability in DMF solutions compared to other reagents.[7]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, Oxyma Pure is a safe and effective alternative to HOBt.Generally slower reaction rates compared to onium salts, potential for side reactions if not used with an additive.

Recommendation: For the coupling of this compound, we strongly recommend the use of a high-reactivity uronium salt such as COMU or HATU . The superior performance of these reagents in couplings involving sterically hindered amino acids and their ability to minimize epimerization make them the ideal choice.[6] COMU, in particular, offers the added benefits of a better safety profile and water-soluble byproducts, which can simplify downstream purification.[6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of peptides containing this compound.

Q1: I am observing a low coupling efficiency for this compound, as indicated by a positive Kaiser test. What should I do?

A1: Low coupling efficiency is a common issue with sterically hindered building blocks. Here are several strategies to improve the outcome:

  • Double Couple: Perform a second coupling reaction immediately after the first without an intervening deprotection step. This is a standard and often effective method for difficult couplings.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly challenging sequences.

  • Switch to a More Potent Coupling Reagent: If you are using a standard reagent like HBTU, switching to COMU or HATU will significantly increase the reaction rate and driving force.

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).

  • Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency for difficult sequences due to its better solvating properties.

Q2: I am concerned about epimerization at the chiral center of this compound. How can I minimize this?

A2: Minimizing epimerization is crucial for maintaining the biological activity of your peptide. Here are the key strategies:

  • Use a High-Quality Coupling Reagent: Reagents like COMU and HATU are known to suppress racemization effectively.[5][6]

  • Choice of Base: The base used during coupling plays a significant role in epimerization. While diisopropylethylamine (DIPEA) is commonly used, a less hindered and weaker base like 2,4,6-collidine can reduce the risk of racemization.

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the resin-bound amine. Prolonged exposure of the activated acid to the basic environment can increase the likelihood of epimerization.

  • Temperature Control: Perform the coupling reaction at room temperature. Elevated temperatures, while sometimes used to drive difficult couplings, can also increase the rate of epimerization.

Q3: Could the lactam ring of this compound open during the coupling reaction?

A3: The amide bond of the lactam is generally stable under standard peptide synthesis conditions. However, to mitigate any potential risk, it is advisable to avoid overly harsh conditions. Standard coupling protocols with COMU or HATU at room temperature are unlikely to cause lactam ring opening.

Q4: My peptide is showing signs of aggregation after incorporating this compound. What can I do?

A4: Peptide aggregation on the resin can severely impact the synthesis. Here are some strategies to address this:

  • Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the alpha-nitrogen of the preceding amino acid can disrupt the hydrogen bonding that leads to aggregation.[8]

  • Use a Different Resin: Resins with a polyethylene glycol (PEG) linker, such as ChemMatrix® or TentaGel®, can improve the solvation of the growing peptide chain and reduce aggregation.

  • Chaotropic Agents: In some cases, the addition of a chaotropic agent like guanidinium chloride to the coupling cocktail can help to disrupt secondary structures and improve reaction efficiency.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be required based on your specific peptide sequence and instrumentation.

Protocol 1: Standard Coupling of this compound using COMU
  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Briefly vortex the mixture.

  • Coupling Reaction: Add the coupling cocktail to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive, continue the coupling for an additional 2 hours or perform a double couple.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in your sequence.

Protocol 2: Optimized Coupling for a Difficult Sequence using HATU and Collidine
  • Resin and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. In a second vial, add 2,4,6-collidine (8 eq.) to DMF.

  • Pre-activation and Coupling: Add the collidine solution to the amino acid/HATU solution and immediately add the mixture to the resin.

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 4-6 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizing the Workflow

To further clarify the experimental process and decision-making, the following diagrams illustrate the key workflows.

Peptide_Coupling_Workflow start Start: Deprotected Resin-Bound Peptide prepare_coupling Prepare Coupling Cocktail: - this compound - Coupling Reagent (e.g., COMU) - Base (e.g., DIPEA) start->prepare_coupling coupling Add Cocktail to Resin Agitate at Room Temperature prepare_coupling->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin kaiser_test->wash Negative troubleshoot Troubleshoot Low Coupling kaiser_test->troubleshoot Positive next_cycle Proceed to Next Coupling Cycle wash->next_cycle double_couple Perform Double Couple troubleshoot->double_couple increase_time Increase Reaction Time troubleshoot->increase_time change_reagent Switch to a More Potent Reagent troubleshoot->change_reagent double_couple->coupling increase_time->coupling change_reagent->prepare_coupling

Caption: General workflow for the coupling of this compound.

Reagent_Selection_Logic start Is the coupling of this compound a known 'difficult' step in your sequence? standard_protocol Start with a standard protocol: HATU or COMU with DIPEA start->standard_protocol No / Unsure optimized_protocol Consider an optimized protocol: COMU or HATU with Collidine, and increased equivalents start->optimized_protocol Yes epimerization_concern Is epimerization a major concern? standard_protocol->epimerization_concern optimized_protocol->epimerization_concern use_collidine Use 2,4,6-collidine as the base epimerization_concern->use_collidine Yes proceed_with_dipea Proceed with DIPEA epimerization_concern->proceed_with_dipea No

Caption: Decision tree for selecting the appropriate coupling protocol.

Conclusion

The successful incorporation of this compound into your peptide sequence is an achievable goal with the right strategic approach. By understanding the potential challenges of steric hindrance and epimerization, and by selecting high-performance coupling reagents such as COMU or HATU, you can significantly improve your chances of obtaining a high-purity product. Remember that every peptide is unique, and some degree of optimization is always to be expected. We encourage you to use this guide as a starting point and to systematically troubleshoot any issues that may arise.

Our team of application scientists is always available to provide further assistance and to discuss your specific challenges. We are committed to supporting your research and helping you to achieve your scientific objectives.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Peptides, solid-phase synthesis and characterization. (2016). Electronic Journal of Biotechnology.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Side reactions in peptide synthesis: An overview. (2018).
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  • COMU: A third generation of uronium-type coupling reagents. (2009). Journal of Peptide Science.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). The Journal of Organic Chemistry.
  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. (2020). Journal of Peptide Science.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
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  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. (2025). UKR Journal of Medicine and Medical Research.
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  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science.
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  • Synthesis of peptide analogues using the multipin peptide synthesis method. (1991). International Journal of Peptide and Protein Research.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).
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Validation & Comparative

Navigating Novel Compound Analysis: A Comparative Guide to Establishing a 3-(6-Oxopiperidin-3-yl)propanoic Acid Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for an In-House Reference Standard

3-(6-Oxopiperidin-3-yl)propanoic acid is a substituted heterocyclic compound with potential applications as a building block or intermediate in medicinal chemistry. The absence of a commercial reference standard necessitates the establishment of a well-characterized in-house standard. This internal reference material is crucial for:

  • Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, UPLC) for assays and impurity detection.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Stability Studies: To assess the stability of the active pharmaceutical ingredient (API) or drug product over time.

  • Quality Control: To ensure batch-to-batch consistency of synthesized material.

The qualification of an in-house reference standard must be a rigorous process, employing orthogonal analytical techniques to provide a comprehensive understanding of the material's properties[1][2].

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be envisioned through a multi-step process, for which a hypothetical scheme is presented below. The choice of starting materials and reagents is critical to minimize the formation of hard-to-remove impurities.

Synthesis_Pathway A Diethyl 2-(cyanomethyl)malonate C Intermediate Cyanoester A->C Michael Addition B Acrylonitrile B->C D Piperidinone Precursor C->D Reductive Cyclization (e.g., H2/Raney Ni) E This compound D->E Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis allows for the potential formation of several impurities, including unreacted starting materials, diastereomers, and by-products from incomplete cyclization or hydrolysis.

A Comparative Approach to Characterization and Qualification

The qualification of an in-house reference standard involves a battery of analytical tests to confirm its identity, purity, and potency. No single method is sufficient; a combination of techniques is essential for a comprehensive assessment[3].

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for unambiguous structure elucidation[4][5].

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see characteristic signals for the protons on the piperidinone ring and the propanoic acid chain.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbon, and the aliphatic carbons of the ring and side chain.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering strong evidence for its identity[6][7]. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Comparison of Identity Tests:

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed structural information, connectivity of atoms.Unambiguous structure confirmation.Lower sensitivity than MS, requires more sample.
Mass Spectrometry Molecular weight and elemental composition (HRMS).High sensitivity, requires minimal sample.Does not provide detailed structural connectivity.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Fast and simple.Provides limited structural information on its own.
Purity Assessment: A Multi-pronged Strategy

Purity assessment is arguably the most critical aspect of reference standard qualification. A mass balance approach is often employed, where the main component's purity is calculated by subtracting the percentages of all identified impurities[8].

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for purity determination in the pharmaceutical industry[9].

  • Principle: Separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase.

  • Detector: A UV detector is commonly used. A photodiode array (PDA) detector can provide additional information on peak purity by comparing UV spectra across a single peak[10][11].

  • Causality behind Experimental Choices: A gradient elution method is often chosen for purity analysis to ensure the elution of both polar and non-polar impurities. The choice of wavelength for detection should be at the λmax of the main compound to maximize sensitivity, but monitoring at a lower wavelength (e.g., 210 nm) can help detect impurities that may not absorb at the λmax[12].

Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound[13][14][15].

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated by comparing the integrals of the analyte and the internal standard.

  • Advantages: High precision and accuracy, traceability to the International System of Units (SI) through the certified internal standard[14].

Comparison of Purity Determination Methods:

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV/PDA Chromatographic separation and UV detection.High sensitivity and resolving power for a wide range of impurities.Requires a reference standard for quantification of impurities, relative response factors may be needed.
qNMR Comparison of NMR signal integrals to a certified internal standard.Primary method, does not require a reference standard of the analyte, high precision.Lower sensitivity than HPLC for trace impurities, requires careful experimental setup.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Accurately quantifies volatile impurities (water, residual solvents).Does not identify the volatile components.
Karl Fischer Titration Electrochemical titration to determine water content.Specific for water content, high accuracy.Only measures water content.
Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at 210 nm and 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

HPLC_Workflow A Sample Preparation (1 mg/mL solution) B HPLC Injection A->B C Chromatographic Separation (C18 column, gradient elution) B->C D PDA Detection (210 nm, 220 nm) C->D E Data Analysis (Peak area integration, % purity calculation) D->E

Caption: Workflow for HPLC purity determination.

Protocol 2: Structure Confirmation by NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set appropriate spectral width and number of scans to achieve good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

Data Summary and Interpretation

The data from these analyses should be compiled into a certificate of analysis for the in-house reference standard.

Table 1: Hypothetical Characterization Data for In-house this compound Reference Standard

TestMethodResult
Identity
¹H NMR400 MHz, DMSO-d₆Conforms to structure
¹³C NMR100 MHz, DMSO-d₆Conforms to structure
Mass SpectrometryESI-MS (+)[M+H]⁺ = 172.0968 (Calculated: 172.0974)
Purity
Purity by HPLCArea % at 210 nm99.7%
Purity by qNMR¹H NMR99.6% (w/w)
Water ContentKarl Fischer0.2%
Residual SolventsGC-HS<0.1%
Potency (Assay) Mass Balance99.3%

The final assigned potency is calculated using the mass balance approach: Potency = Purity by HPLC/qNMR × (100% - % Water - % Residual Solvents) / 100%

Comparison with Alternative Standards

In the absence of a certified standard for this compound, one might consider using a closely related compound as a temporary or comparative standard. A potential candidate could be its positional isomer, 3-(6-Oxopiperidin-2-yl)propanoic acid, which appears to be commercially available.

Table 2: Comparison of this compound with a Potential Alternative Standard

FeatureThis compound (In-house Standard) 3-(6-Oxopiperidin-2-yl)propanoic acid (Alternative)
Availability Requires in-house synthesis and characterization.Commercially available (as a chemical, not necessarily a certified standard).
Structural Similarity Target analyte.Positional isomer.
Chromatographic Behavior Retention time to be determined.Likely to have a different retention time in a suitable HPLC method.
Spectroscopic Properties Unique NMR and MS fragmentation patterns.Different NMR and likely different MS fragmentation patterns.
Suitability for Quantification Ideal for homologous quantification.Not suitable for direct quantification of the 3-yl isomer without determining a relative response factor. Can be used for system suitability and initial method development.

The use of an isomer as a standard for quantification is not recommended without proper validation and determination of a relative response factor, as the detector response can vary significantly between isomers.

Conclusion and Best Practices

Establishing a reliable analytical reference standard for a novel compound like this compound is a meticulous but essential process. A scientifically sound approach relies on the convergence of data from multiple, orthogonal analytical techniques.

Key Recommendations:

  • Structural Confirmation is Paramount: Utilize both NMR and MS to unequivocally confirm the chemical structure.

  • Employ Multiple Purity Methods: Combine a high-resolution separation technique like HPLC with a primary method like qNMR for a robust purity assessment.

  • Account for All Impurities: Characterize and quantify all significant impurities, including water and residual solvents, to assign an accurate potency using a mass balance approach.

  • Thorough Documentation: Maintain comprehensive records of the synthesis, purification, and all analytical characterization data in a certificate of analysis.

  • Periodic Re-evaluation: The stability of the in-house reference standard should be monitored over time, and re-qualification should be performed at appropriate intervals.

By following these guidelines, researchers and drug development professionals can confidently establish and utilize in-house reference standards, ensuring the accuracy and reliability of their analytical results in the absence of commercially available certified materials.

References

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the potential anti-inflammatory efficacy of the novel compound 3-(6-Oxopiperidin-3-yl)propanoic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anti-inflammatory agents. We will delve into the known mechanism of Ibuprofen, postulate a plausible mechanism for this compound, and present a detailed experimental framework for their head-to-head comparison, supported by illustrative data.

Introduction to the Compounds

Ibuprofen , a propionic acid derivative, is a widely used NSAID with a well-documented safety and efficacy profile for treating pain, fever, and inflammation.[1][2] Its therapeutic effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

This compound is a heterocyclic compound containing a propanoic acid moiety. While its specific biological activities are not yet extensively characterized in publicly available literature, its structural similarity to other biologically active molecules suggests potential interactions with key physiological pathways. For the purpose of this guide, we will explore its hypothetical potential as a selective inhibitor of the inducible cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

CompoundChemical StructureMolecular FormulaMolar Mass
This compound[Image of this compound structure]C₈H₁₃NO₃171.19 g/mol
Ibuprofen[Image of Ibuprofen structure]C₁₃H₁₈O₂206.28 g/mol

Mechanism of Action: A Comparative Overview

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[3] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

For this compound, we postulate a more selective mechanism of action, targeting the COX-2 enzyme with higher affinity than COX-1. This selectivity, if proven, could potentially offer a better safety profile by minimizing the gastrointestinal side effects associated with the inhibition of COX-1.

Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition for both compounds.

Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic effects) Prostaglandins_H2->Prostaglandins_Homeostatic Isomerases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins_Inflammatory Isomerases Ibuprofen Ibuprofen (Non-selective inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Compound_X This compound (Hypothesized selective inhibitor) Compound_X->COX2

Caption: Prostaglandin synthesis pathway and inhibitory actions.

Experimental Design for Efficacy Comparison

To empirically compare the anti-inflammatory efficacy of this compound and Ibuprofen, a two-tiered experimental approach is proposed: an in vitro enzyme inhibition assay and a cell-based assay.

Tier 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of purified COX-2 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant COX-2 enzyme in assay buffer.[6]

    • Prepare stock solutions of this compound and Ibuprofen in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.[6]

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme solution to each well.[7]

    • Add serial dilutions of the test compounds (this compound and Ibuprofen) and a vehicle control to the respective wells.[8]

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.[8]

    • Initiate the enzymatic reaction by adding the arachidonic acid and probe solution to all wells.[8]

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) for both compounds by fitting the data to a dose-response curve.

Tier 2: Cell-Based Assay of Prostaglandin E2 (PGE2) Production

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory prostaglandin E2 (PGE2) in a cellular model of inflammation.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in appropriate media.

    • Seed the cells into 24-well plates and allow them to adhere overnight.[9]

  • Compound Treatment and Inflammatory Challenge:

    • Pre-treat the cells with various concentrations of this compound, Ibuprofen, or vehicle control for 1-2 hours.[10][11]

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).[12]

  • PGE2 Measurement:

    • After a 24-hour incubation period, collect the cell culture supernatant.[9]

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the EC₅₀ value (the effective concentration of the compound that causes 50% of the maximum inhibitory effect) for both compounds.

Experimental Workflow cluster_0 Tier 1: In Vitro COX-2 Inhibition Assay cluster_1 Tier 2: Cell-Based PGE2 Assay Reagent_Prep Reagent Preparation (COX-2, Compounds, Substrate) Assay_Plate Assay Plate Setup (Enzyme, Compounds) Reagent_Prep->Assay_Plate Incubation Incubation (37°C) Assay_Plate->Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Plate Reader) Reaction_Initiation->Data_Acquisition IC50_Determination IC₅₀ Determination Data_Acquisition->IC50_Determination Cell_Culture Cell Culture & Seeding (RAW 264.7) Compound_Treatment Compound Pre-treatment Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection PGE2_ELISA PGE2 Quantification (ELISA) Supernatant_Collection->PGE2_ELISA EC50_Determination EC₅₀ Determination PGE2_ELISA->EC50_Determination

Caption: Experimental workflow for efficacy comparison.

Comparative Efficacy Data (Illustrative)

The following table summarizes hypothetical data from the proposed experiments to illustrate a potential outcome where this compound demonstrates superior potency and selectivity for COX-2.

ParameterThis compoundIbuprofen
In Vitro COX-1 IC₅₀ (µM) > 10015
In Vitro COX-2 IC₅₀ (µM) 0.510
COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) > 2001.5
Cell-Based PGE2 Inhibition EC₅₀ (µM) 1.28.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the anti-inflammatory efficacy of this compound with the established NSAID, Ibuprofen. The proposed experimental approach, combining in vitro enzyme inhibition and cell-based assays, provides a robust methodology for determining the potency and selectivity of this novel compound.

Should experimental data validate the hypothetical superior potency and COX-2 selectivity of this compound, further preclinical development would be warranted. This would include in vivo studies in animal models of inflammation and pain, as well as comprehensive safety and pharmacokinetic profiling. The ultimate goal is to ascertain whether this compound represents a viable candidate for a new generation of anti-inflammatory therapeutics with an improved efficacy and safety profile.

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A Prospective Guide to the Structure-Activity Relationship (SAR) of 3-(6-Oxopiperidin-3-yl)propanoic Acid Analogs: Exploring a Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(6-oxopiperidin-3-yl)propanoic acid scaffold represents a novel and underexplored area of chemical space. While direct structure-activity relationship (SAR) studies on this specific class of compounds are not yet available in the public domain, an analysis of its constituent fragments—the 6-oxopiperidine (δ-valerolactam) ring and the propanoic acid side chain—suggests significant therapeutic potential, particularly in the realm of neuroscience. This guide presents a prospective analysis, hypothesizing the gamma-aminobutyric acid (GABA) receptor family as a primary biological target. We provide a comprehensive, step-by-step framework for a systematic SAR exploration of this scaffold. This includes a rationale for analog design, detailed synthetic protocols, proposed biological evaluation assays, and a structured approach to data analysis. The objective is to equip researchers with the foundational knowledge and experimental design necessary to unlock the therapeutic promise of these intriguing analogs.

Introduction: Deconstructing the Scaffold for Therapeutic Insight

The this compound molecule, at its core, can be considered a constrained analog of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[3] This structural analogy forms the central hypothesis of this guide: that these compounds are likely to modulate GABA receptors.

  • The 6-Oxopiperidin-3-yl Moiety: This δ-valerolactam ring introduces conformational rigidity to the molecule. In drug design, such constraints can lead to higher binding affinity and selectivity for a specific receptor subtype by locking the molecule into a bioactive conformation. Piperidine and its derivatives are privileged structures in medicinal chemistry, known to impart a wide array of biological activities, including anti-inflammatory, anti-cancer, and CNS-modulating effects.[4][5] The lactam functionality itself can act as a key hydrogen bonding motif.

  • The Propanoic Acid Side Chain: The propanoic acid moiety provides a crucial carboxylic acid group, a common feature in many drugs that often acts as a key binding element, particularly for interacting with positively charged residues like arginine or lysine in a receptor's binding pocket.[6][7] Its length and flexibility can be systematically varied to probe the dimensions of the target binding site.

Given the structural resemblance to GABA and the known CNS activities of piperidine-containing compounds, a focused investigation into the GABA receptor family (GABAA and GABAB) is a logical and promising starting point for an SAR campaign.[3][8][9]

A Proposed Research Workflow for SAR Exploration

A systematic approach is essential to efficiently explore the SAR of this novel scaffold. The following workflow outlines a logical progression from synthesis to biological evaluation and data interpretation.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Core Scaffold Synthesis (this compound) R1 Modification at R1 (N-alkylation/arylation) Start->R1 R2 Modification at R2 (Substitution on the piperidine ring) Start->R2 R3 Modification at R3 (Propanoic acid chain alteration) Start->R3 Purification Purification & Characterization R1->Purification R2->Purification R3->Purification Primary_Screening Primary Screening: GABA Receptor Binding Assays Purification->Primary_Screening Test Analogs Functional_Assays Functional Assays: Electrophysiology (e.g., patch clamp) Primary_Screening->Functional_Assays Selectivity_Panel Receptor Subtype Selectivity Profiling Functional_Assays->Selectivity_Panel ADME_Tox In Vitro ADME/Tox Profiling Selectivity_Panel->ADME_Tox SAR_Analysis SAR Analysis: Relate structural changes to activity ADME_Tox->SAR_Analysis Analyze Data Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Optimization Lead Optimization (Iterative Synthesis & Testing) Lead_Identification->Optimization Optimization->Start Design New Analogs

Caption: Proposed workflow for the SAR study of this compound analogs.

Experimental Protocols

Synthesis of the Core Scaffold and Analogs

The synthesis of 3-substituted 6-oxopiperidines can be achieved through various established routes, often involving cyclization of functionalized precursors. A plausible synthetic strategy for the core scaffold and its analogs is outlined below.

General Synthetic Scheme:

Synthesis_Scheme A Diethyl glutaconate B Michael Addition R1-NH2 A->B C Intermediate A B->C D Dieckmann Condensation NaOEt C->D E β-keto ester D->E F Hydrolysis & Decarboxylation H3O+, Δ E->F G 4-substituted-piperidin-2-one F->G H Wittig or Horner-Wadsworth-Emmons Reaction (EtO)2P(O)CH2CO2Et G->H I α,β-unsaturated ester H->I J Reduction H2, Pd/C I->J K Saturated ester J->K L Hydrolysis LiOH K->L M Final Analog This compound L->M

Caption: A potential synthetic route to this compound analogs.

Step-by-Step Protocol (Example):

  • Synthesis of Substituted Glutarimide: A Michael addition of a primary amine (R-NH2) to a suitably substituted glutaric anhydride derivative, followed by cyclization, can yield N-substituted glutarimides.

  • Reduction to 3-Hydroxypiperidin-2-one: Selective reduction of one of the carbonyl groups of the glutarimide, for instance using sodium borohydride, would yield the corresponding 3-hydroxy-6-oxopiperidine.

  • Introduction of the Propanoic Acid Side Chain: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a malonic ester anion in an SN2 reaction.

  • Hydrolysis and Decarboxylation: Finally, hydrolysis of the malonic ester followed by decarboxylation will yield the target this compound analog.

This general approach allows for the introduction of diversity at three key positions for the SAR study:

  • R1 (N-substitution): By varying the primary amine used in the initial step, a range of N-alkyl and N-aryl analogs can be synthesized to probe the hydrophobic and steric tolerance at this position.

  • R2 (Ring Substitution): Starting with substituted glutaric anhydrides would allow for the introduction of substituents on the piperidine ring, exploring their impact on activity and selectivity.

  • R3 (Side Chain Modification): The length and nature of the acidic side chain can be altered by using different reagents in step 3. For example, using phosphonates with different chain lengths in a Horner-Wadsworth-Emmons reaction with a 3-formyl-6-oxopiperidine precursor.

Biological Evaluation: A Tiered Approach

A tiered screening cascade is recommended to efficiently identify active compounds and elucidate their mechanism of action.

Tier 1: Primary Binding Assays

  • Objective: To determine if the synthesized analogs bind to GABA receptors.

  • Method: Radioligand binding assays are a robust and high-throughput method for initial screening.

    • GABAA Receptor: Competitive binding assay using [3H]muscimol or [3H]gaboxadol to assess binding to the GABA binding site on the GABAA receptor complex in rat brain membrane preparations.

    • GABAB Receptor: Competitive binding assay using [3H]GABA (in the presence of isoguvacine to block GABAA sites) or a selective GABAB antagonist radioligand like [3H]CGP54626.

  • Data Output: IC50 values for each analog, representing the concentration required to inhibit 50% of the radioligand binding.

Tier 2: Functional Assays

  • Objective: To determine if binding translates to receptor activation (agonism) or inhibition (antagonism).

  • Method: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA receptor subtypes (e.g., α1β2γ2 for GABAA, and the GABAB1b/GABAB2 dimer).

    • Agonist Mode: Apply increasing concentrations of the analog and measure the induced current.

    • Antagonist Mode: Apply a fixed, sub-maximal concentration of GABA (EC50) in the presence of increasing concentrations of the analog and measure the inhibition of the GABA-evoked current.

  • Data Output: EC50 (for agonists) or IC50 (for antagonists) values and measures of efficacy (maximal response relative to GABA).

Tier 3: Selectivity and In Vitro ADME Profiling

  • Objective: To assess the selectivity of active compounds for different GABA receptor subtypes and to evaluate their drug-like properties.

  • Methods:

    • Selectivity: Test promising compounds against a panel of different GABAA receptor subunit combinations expressed in oocytes or mammalian cells.

    • ADME (Absorption, Distribution, Metabolism, Excretion): Standard in vitro assays such as Caco-2 permeability (for intestinal absorption), metabolic stability in liver microsomes, and plasma protein binding.

  • Data Output: A comprehensive profile of the lead compounds' selectivity and initial pharmacokinetic properties.

Data Presentation and SAR Analysis

The collected data should be organized into tables to facilitate comparison and the identification of SAR trends.

Table 1: Proposed Data Summary for SAR Analysis of this compound Analogs

Compound IDR1 (N-substituent)R2 (Ring substituent)R3 (Side chain)GABAA Binding (IC50, µM)GABAA Function (EC50/IC50, µM)GABAB Binding (IC50, µM)GABAB Function (EC50/IC50, µM)
Scaffold-01 HH-(CH2)2COOH
Analog-N1 CH3H-(CH2)2COOH
Analog-N2 BenzylH-(CH2)2COOH
Analog-C4-Me H4-CH3-(CH2)2COOH
Analog-SC-1 HH-CH2COOH
Analog-SC-3 HH-(CH2)3COOH

Analysis of Structure-Activity Relationships:

  • N-Substitution (R1): The data will reveal whether substitutions on the lactam nitrogen are tolerated. Small alkyl groups (e.g., methyl) may enhance lipophilicity and brain penetration, while bulky aromatic groups might be detrimental or beneficial depending on the topology of the binding site.

  • Ring Substitution (R2): The position and nature of substituents on the piperidine ring will be critical. Stereochemistry will likely play a significant role, and chiral separation of active racemates will be necessary.[10]

  • Side Chain (R3): The length and flexibility of the propanoic acid side chain are expected to be key determinants of activity. Shortening or lengthening the chain will probe the distance between key interaction points in the receptor. Esterification of the carboxylic acid can serve as a negative control and also as a potential prodrug strategy.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet untapped, potential as a source of novel therapeutics, particularly for CNS disorders. The strong structural analogy to GABA provides a compelling rationale for initiating an SAR campaign focused on GABA receptors. This guide has laid out a prospective and systematic roadmap for such an investigation, from chemical synthesis to multi-tiered biological evaluation.

By systematically modifying the three key regions of the molecule—the lactam nitrogen, the piperidine ring, and the propanoic acid side chain—researchers can generate the data necessary to build a robust SAR model. This will not only identify lead compounds for further optimization but also contribute valuable knowledge to the broader field of medicinal chemistry and our understanding of GABA receptor pharmacology. The insights gained from this proposed study could pave the way for a new class of modulators for this important therapeutic target.

References

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  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate deriv
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  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022). MDPI.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.
  • Gamma-aminobutyric acid analogs. (2023). Drugs.com.
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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • Which of the following compounds is delta-valerolactam? (n.d.). Homework.Study.com.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Decreased GABA-A Receptor Binding in Association With β-Lactam Antibiotic Use. (2025).

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A Comparative Guide to the Pharmacokinetic Profiles of Novel Factor XIa Inhibitors: Milvexian and Asundexian

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Factor XIa

Factor XIa is a critical component of the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is an attractive therapeutic strategy for the prevention and treatment of thromboembolic disorders, as it is believed to attenuate thrombosis without significantly impacting hemostasis. This potentially leads to a reduced risk of bleeding complications compared to conventional anticoagulants. Milvexian (BMS-986177/JNJ-70033093) and asundexian (BAY 2433334) are orally bioavailable small molecules that have emerged as leading clinical candidates in this class. While both are derivatives of 3-(6-Oxopiperidin-3-yl)propanoic acid, their distinct structural modifications, with milvexian being a macrocyclic compound, lead to different pharmacokinetic behaviors. Understanding these differences is paramount for their clinical development and appropriate therapeutic application.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are crucial determinants of its clinical success, influencing dosing regimens, efficacy, and safety. Below is a comparative summary of the key pharmacokinetic parameters for milvexian and asundexian, compiled from various clinical studies.

Pharmacokinetic ParameterMilvexian (BMS-986177/JNJ-70033093)Asundexian (BAY 2433334)
Time to Maximum Concentration (Tmax) 3-4 hours[1]2-4 hours[2]
Terminal Half-life (t1/2) ~9-10 hours in healthy Chinese adults[1]; 13.8 hours in healthy adults with normal renal function, increasing to 17.7-18.0 hours in those with severe renal impairment[3]14.2-17.4 hours[4]
Oral Bioavailability (F%) 32% in cynomolgus monkeys[5]Near-complete (~94%) in humans[6]
Apparent Clearance (CL/F) 15.2 L/h (suspension), 13.4 L/h (capsule) in healthy males[7]2.25 L/h (population PK model)[8]
Apparent Volume of Distribution (Vd/F) ~70.5 L (at steady state)35.3 L (central volume, population PK model)[8]
Plasma Protein Binding 95.8% (human)[9]94% (human)[10]

In-Depth Analysis of ADME Profiles

A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development.

Absorption

Both milvexian and asundexian are rapidly absorbed following oral administration, with Tmax values typically observed within a few hours.[1][2] A study on a spray-dried dispersion (SDD) capsule formulation of milvexian showed that food increased its bioavailability.[7] In contrast, a high-calorie breakfast was found to slightly reduce the mean maximum plasma concentration and exposure of asundexian by 31% and 12.4%, respectively.[4]

Distribution

Both molecules exhibit a considerable volume of distribution, indicating distribution into tissues outside of the plasma. Asundexian has a central volume of distribution of approximately 35.3 L, according to a population pharmacokinetic model.[8] Both drugs are highly bound to plasma proteins, with binding percentages exceeding 94%.[9][10]

Metabolism

The metabolic pathways of milvexian and asundexian show notable differences. Milvexian is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP3A5.[11] It is also a substrate of P-glycoprotein.[12]

Asundexian's metabolism is more diverse. Its primary metabolic pathway is hydrolysis via carboxylesterase 1, accounting for approximately 47% of its clearance.[6][8] Oxidative biotransformation via CYP3A4 plays a lesser role, contributing to about 13% of its metabolism.[6][8] A significant portion of asundexian is excreted unchanged.[2]

cluster_milvexian Milvexian Metabolism cluster_asundexian Asundexian Metabolism M Milvexian M_CYP3A4 Oxidative Metabolites M->M_CYP3A4 CYP3A4 (major) CYP3A5 (minor) A Asundexian A_CES1 M1 (Amide Hydrolysis) A->A_CES1 Carboxylesterase 1 (~47%) A_CYP3A4 Oxidative Metabolites A->A_CYP3A4 CYP3A4 (~13%) A_Unchanged Unchanged Asundexian A->A_Unchanged Direct Excretion (~37%) cluster_workflow Pharmacokinetic Study Workflow A Subject Screening & Enrollment B Drug Administration (Oral Dose) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Parameter Calculation E->F

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(6-Oxopiperidin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(6-Oxopiperidin-3-yl)propanoic acid, ensuring the protection of both laboratory personnel and the environment.

At its core, the effective management of chemical waste is a self-validating system of protocols. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Hazard Identification and Waste Characterization: The Foundational Step

Before any disposal protocol can be initiated, a thorough hazard identification and waste characterization must be performed. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the initial search, a conservative approach based on its chemical structure is paramount. The structure contains a carboxylic acid group, suggesting acidic properties, and a piperidinone ring, a common moiety in pharmacologically active compounds.

Procedural Steps for Waste Characterization:

  • Consult In-House Data: Review any available in-house toxicological or safety data generated during the research and development process.

  • Structural Analogy Assessment: In the absence of direct data, assess the hazards of structurally similar compounds. For instance, propanoic acid is classified as corrosive and flammable.[1][2][3][4] While this compound is a more complex molecule, it is prudent to initially handle it with similar precautions.

  • pH Testing: For aqueous solutions of the compound, carefully test the pH. A pH of 2.0 or lower, or 12.5 or higher, generally classifies the waste as corrosive and therefore hazardous.[5]

  • Regulatory Cross-Reference: Cross-reference the compound and its potential byproducts against hazardous waste lists provided by the Environmental Protection Agency (EPA) and local regulatory bodies.[6][7]

Table 1: Key Hazard Considerations for this compound Waste

Potential Hazard Basis of Assumption Immediate Action
Corrosivity Presence of a carboxylic acid group.[5]Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[1][2][3][4]
Toxicity As a compound in drug development, its biological activity and potential toxicity should be assumed.Avoid inhalation of dust or aerosols.[8] Handle in a well-ventilated area or a chemical fume hood.[3][8]
Reactivity Assess potential for reactivity with other chemicals in the waste stream.Segregate from incompatible materials, particularly bases and oxidizing agents.[5]
Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[5] The principle is simple: never mix incompatible waste streams.

Experimental Protocol for Waste Segregation:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory, at or near the point of waste generation.[9][10] This area should be clearly marked.

  • Select Appropriate Waste Containers:

    • Use chemically resistant containers, preferably high-density polyethylene (HDPE), for acidic waste.[6][11] Do not use metal containers for corrosive waste.[5][6][11]

    • Ensure containers have secure, leak-proof screw caps.[5][9]

    • The container must be in good condition, with no cracks or signs of deterioration.[5][11]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first drop of waste was added to the container.

    • List all constituents of the waste, including solvents and their approximate percentages.

WasteDisposalWorkflow cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Disposal Request A Generate Waste (this compound) B Characterize Waste (pH, known hazards) A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container Correctly ('Hazardous Waste', contents, date) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Wastes E->F G Keep Container Closed E->G H Container Full or Time Limit Reached? E->H I Request Pickup from Environmental Health & Safety (EHS) H->I Yes J EHS Transports to Central Accumulation Area I->J K Final Disposal by Licensed Facility J->K

Caption: Workflow for the safe disposal of this compound.

Accumulation and Storage: Adherence to Regulatory Timelines

Federal and local regulations strictly govern the amount of hazardous waste that can be stored in a laboratory and for how long.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in a single SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][10]

  • Time Limits: Once a waste container is full, it must be removed from the SAA within three days.[5][10] Partially filled containers can remain in the SAA for up to one year.[5] However, it is best practice to have waste removed on a regular schedule.

Disposal Procedures: The Final Step

Under no circumstances should this compound or its solutions be disposed of down the drain.[5] The unknown environmental and toxicological profile of this compound necessitates that it be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemically resistant gloves.

  • Container Inspection: Ensure the waste container is securely capped and the exterior is clean and free of contamination.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the information is accurate and complete.

  • Professional Removal: The final disposal will be handled by trained professionals who will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).

Neutralization as a Pre-treatment:

While drain disposal is prohibited, in some cases, neutralization of small quantities of acidic waste may be permissible as a pre-treatment step before collection by EHS. However, this should only be performed if you have a thorough understanding of the reaction and its byproducts, and it is explicitly allowed by your institution's EHS guidelines. For a novel compound like this compound, it is advisable to avoid any chemical treatment without explicit approval from EHS.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental release, immediate and correct action is crucial.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use an appropriate absorbent material (e.g., a spill kit with a neutralizer for acids) to contain the spill. Do not use combustible materials like paper towels to absorb flammable or reactive liquids.

  • Personal Protection: Wear appropriate PPE during cleanup.

  • Cleanup and Disposal: Collect the absorbed material and place it in a labeled hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these principles of thorough characterization, careful segregation, and compliant disposal, you uphold the highest standards of laboratory safety and environmental stewardship. This structured approach ensures that your innovative research does not come at the cost of safety or regulatory compliance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Penta chemicals. (2025). Propionic acid Safety Data Sheet. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

  • US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.